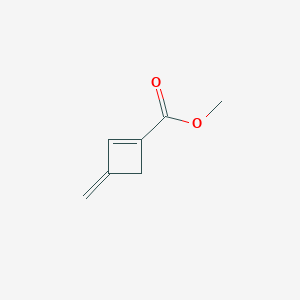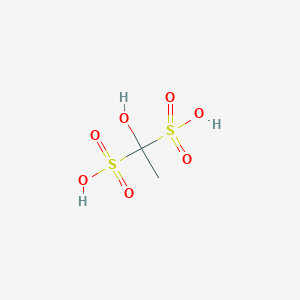
1,1-Ethanedisulfonic acid, 1-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Ethanedisulfonic acid, 1-hydroxy- is a chemical compound with the molecular formula C2H6O7S2. It is a sulfonic acid derivative, characterized by the presence of two sulfonic acid groups and a hydroxyl group attached to an ethane backbone. This compound is known for its strong acidic properties and is used in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethanedisulfonic acid, 1-hydroxy- typically involves the sulfonation of ethane derivatives. One common method is the reaction of ethane with sulfur trioxide (SO3) in the presence of a catalyst, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 1,1-Ethanedisulfonic acid, 1-hydroxy- may involve continuous flow reactors where ethane is reacted with sulfur trioxide in a controlled environment. The process is optimized for high yield and purity, with subsequent purification steps to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Ethanedisulfonic acid, 1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfides.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfides, and substituted ethanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1-Ethanedisulfonic acid, 1-hydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,1-Ethanedisulfonic acid, 1-hydroxy- involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid groups can participate in acid-base reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Methanedisulfonic acid: Similar structure but with a single carbon backbone.
1,2-Ethanedisulfonic acid: Differing in the position of the sulfonic acid groups.
1,3-Propanedisulfonic acid: Contains a three-carbon backbone with sulfonic acid groups at positions 1 and 3.
Uniqueness
1,1-Ethanedisulfonic acid, 1-hydroxy- is unique due to the presence of both sulfonic acid groups and a hydroxyl group on the same carbon atom. This unique structure imparts distinct chemical properties, making it valuable in specific applications where strong acidity and reactivity are required .
Propiedades
Número CAS |
85985-29-1 |
|---|---|
Fórmula molecular |
C2H6O7S2 |
Peso molecular |
206.2 g/mol |
Nombre IUPAC |
1-hydroxyethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H6O7S2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H,4,5,6)(H,7,8,9) |
Clave InChI |
DTJDPHTWZYVDFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(O)(S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


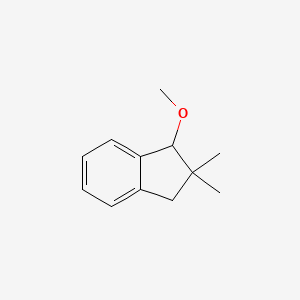
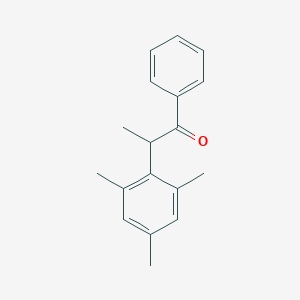
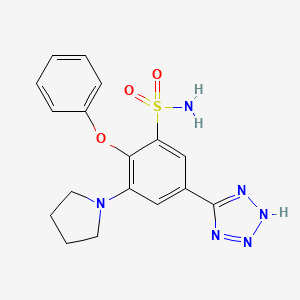
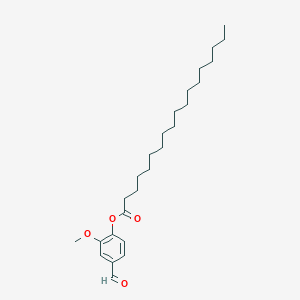
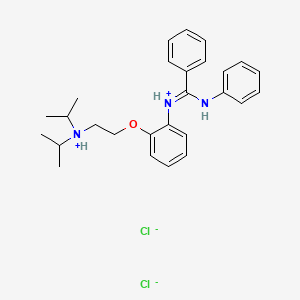
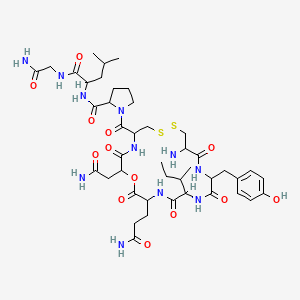
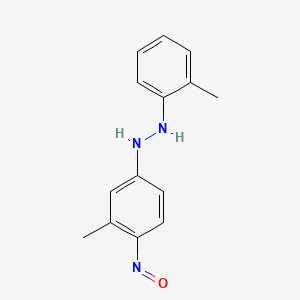
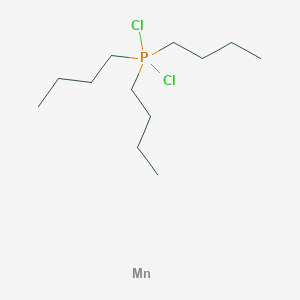
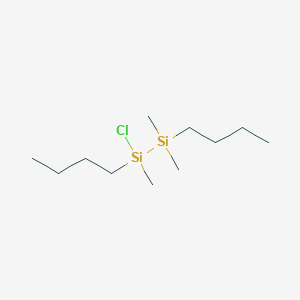
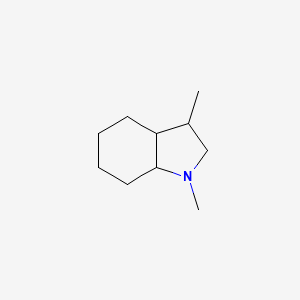
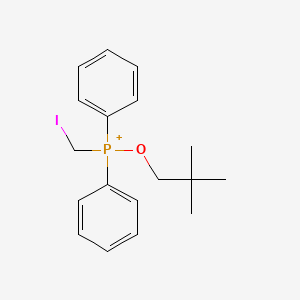
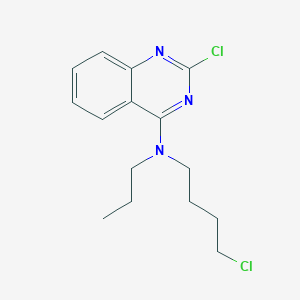
![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)
